molecular formula C19H30O4 B1245215 Vitedoin B

Vitedoin B

Cat. No. B1245215
M. Wt: 322.4 g/mol
InChI Key: HBMMUGYRQKNIBQ-SZQWKIALSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Vitedoin B is a natural product found in Vitex rotundifolia, Vitex trifolia, and Vitex negundo with data available.

Scientific Research Applications

Wound Healing

Phenytoin, a compound often associated with Vitedoin B, has been studied for its application in wound healing. Research has shown that phenytoin can be used as a healing agent in various types of wounds, including leprosy ulcers, leg ulcers, diabetic foot ulcers, pressure ulcers, and burns among others. The studies emphasize the potential of phenytoin in promoting healing, but also highlight the need for robust research to support a standardized protocol for its use in clinical practice (Firmino et al., 2014).

Immunoinformatics and Vaccine Design

Immunoinformatics has been recognized for its role in creating significant immunological data using bioinformatics tools. A notable application is the prediction of specific epitopes for B cell recognition and T cell through MHC class I and II molecules. This approach aids in the design of peptide-based vaccines, providing an alternative to traditional vaccines and potentially reducing associated risks (Raoufi et al., 2019).

Bone Healing and Tissue Engineering

Research into the biophysiological functions of human bone marrow mesenchymal stromal cells (BM-MSCs) has shed light on the influence of platelet products (PP) in bone healing and tissue engineering. The combined use of PP and BM-MSCs has been explored for its potential in improving proliferation, migration, osteogenic differentiation, and immunomodulatory capacities, although the transferability of these findings into clinical practice requires more extensive research (Vun et al., 2021).

Epitope-driven DNA Vaccine Design

The field of immunoinformatics and molecular biology has also contributed to the development of DNA vaccines against cancers such as B-cell lymphoma. Techniques such as epitope-driven vaccine design employ bioinformatics algorithms to identify potential targets and support the creation of synthetic mini-genes. This approach underlines the potential of DNA vaccines in cancer therapy and highlights the shift from empirical to rational vaccine design (Iurescia et al., 2012).

properties

Product Name

Vitedoin B

Molecular Formula

C19H30O4

Molecular Weight

322.4 g/mol

IUPAC Name

[(2S,4aS,5R,6R,8aS)-1,1,4a,6-tetramethyl-5'-oxospiro[3,4,6,7,8,8a-hexahydro-2H-naphthalene-5,2'-oxolane]-2-yl] acetate

InChI

InChI=1S/C19H30O4/c1-12-6-7-14-17(3,4)15(22-13(2)20)8-10-18(14,5)19(12)11-9-16(21)23-19/h12,14-15H,6-11H2,1-5H3/t12-,14+,15+,18+,19-/m1/s1

InChI Key

HBMMUGYRQKNIBQ-SZQWKIALSA-N

Isomeric SMILES

C[C@@H]1CC[C@@H]2[C@@]([C@@]13CCC(=O)O3)(CC[C@@H](C2(C)C)OC(=O)C)C

Canonical SMILES

CC1CCC2C(C(CCC2(C13CCC(=O)O3)C)OC(=O)C)(C)C

synonyms

vitedoin B

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Vitedoin B
Reactant of Route 2
Reactant of Route 2
Vitedoin B
Reactant of Route 3
Reactant of Route 3
Vitedoin B
Reactant of Route 4
Vitedoin B
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
Vitedoin B
Reactant of Route 6
Vitedoin B

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.